

# An In-Depth Technical Guide to BTA-188 (CAS Number: 314062-80-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BTA-188** is a potent, orally active antiviral compound identified as a capsid-binding inhibitor of picornaviruses, particularly human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] As a pyridazinyl oxime ether, **BTA-188** represents an important chemotype in the development of antipicornaviral agents.[1] This technical guide provides a comprehensive overview of the available data on **BTA-188**, including its mechanism of action, in vitro efficacy, and known metabolic liabilities. The information is presented to support further research and development in the field of antiviral therapeutics.

## **Core Compound Information**



| Property          | Value                                                                                                         | Source |
|-------------------|---------------------------------------------------------------------------------------------------------------|--------|
| Compound Name     | BTA-188                                                                                                       | [1][2] |
| CAS Number        | 314062-80-1                                                                                                   | [2]    |
| Molecular Formula | C21H28N4O2                                                                                                    | [2]    |
| Molecular Weight  | 368.47 g/mol                                                                                                  |        |
| Chemical Name     | Benzaldehyde, 4-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-, O-ethyloxime                           | [2]    |
| Synonyms          | BTA 188, (E)-N-ethoxy-1-[4-[2-<br>[1-(6-methylpyridazin-3-<br>yl)piperidin-4-<br>yl]ethoxy]phenyl]methanimine | [2]    |

# Mechanism of Action: Capsid Binding and Uncoating Inhibition

**BTA-188** exerts its antiviral effect through a well-established mechanism for "WIN-like" compounds: direct binding to the viral capsid. Specifically, it targets a hydrophobic pocket within the viral protein 1 (VP1). This binding event stabilizes the viral capsid, preventing the conformational changes necessary for the uncoating process and the subsequent release of the viral RNA genome into the cytoplasm of the host cell. By inhibiting uncoating, **BTA-188** effectively halts the viral replication cycle at an early stage.

▶ DOT Script for **BTA-188** Mechanism of Action





#### Click to download full resolution via product page

Figure 1: **BTA-188** binds to the VP1 capsid protein, preventing uncoating and viral RNA release.

## In Vitro Antiviral Activity

**BTA-188** has demonstrated potent in vitro activity against a range of picornaviruses. The following table summarizes the available quantitative data on its efficacy.

| Virus                            | Assay Type     | Cell Line | Endpoint | Value  |
|----------------------------------|----------------|-----------|----------|--------|
| Human<br>Rhinovirus 2<br>(HRV-2) | CPE Inhibition | -         | IC50     | 0.8 nM |
| CPE Inhibition                   | -              | IC90      | 11 nM    |        |
| Enterovirus                      | CPE Inhibition | -         | IC50     | 82 nM  |
| CPE Inhibition                   | -              | IC90      | 109 nM   |        |



CPE: Cytopathic Effect; IC50: 50% Inhibitory Concentration; IC90: 90% Inhibitory Concentration.

# Experimental Protocols Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This assay is a common method to determine the in vitro efficacy of an antiviral compound by measuring the prevention of virus-induced cell death.

- Cell Seeding: Host cells susceptible to the target virus (e.g., HeLa cells for rhinoviruses, RD cells for enteroviruses) are seeded in 96-well microtiter plates and incubated to form a confluent monolayer.
- Compound Dilution: **BTA-188** is serially diluted to a range of concentrations.
- Infection and Treatment: The cell culture medium is removed, and the cells are infected with
  a standardized amount of virus. Subsequently, the different dilutions of BTA-188 are added
  to the wells. Control wells with uninfected cells, infected untreated cells, and uninfected cells
  treated with the compound are included.
- Incubation: The plates are incubated for a period sufficient to allow for the development of CPE in the virus control wells (typically 3-5 days).
- CPE Assessment: The plates are examined microscopically to determine the extent of CPE in each well. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT, XTT) or by staining with crystal violet.
- Data Analysis: The concentration of BTA-188 that inhibits CPE by 50% (IC50) and 90% (IC90) is calculated by plotting the percentage of CPE inhibition against the drug concentration.
- ▶ DOT Script for CPE Inhibition Assay Workflow





Click to download full resolution via product page

Figure 2: Workflow for a typical cytopathic effect (CPE) inhibition assay.

#### Pharmacokinetics, Metabolism, and Toxicology

While **BTA-188** showed promising initial pharmacokinetic and toxicity profiles, further studies revealed undesirable metabolic liabilities. This led to the development of its successor, BTA798



(vapendavir), which exhibits improved metabolic stability. Specific quantitative data on the pharmacokinetics, metabolism, and toxicology of **BTA-188** are not extensively available in the public domain, likely due to the shift in focus to the development of BTA798.

#### **Conclusion and Future Perspectives**

**BTA-188** is a significant compound in the study of antipicornaviral agents, demonstrating the potential of capsid-binding inhibitors. Although its development was superseded by a metabolically more stable analogue, the data on **BTA-188** provides a valuable reference for the design and evaluation of new antiviral drugs targeting picornaviruses. Further research could focus on fully characterizing the metabolic pathways of **BTA-188** to better understand the structure-activity and structure-metabolism relationships within this class of compounds. Such studies would be instrumental in the rational design of future antiviral candidates with improved efficacy and safety profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to BTA-188 (CAS Number: 314062-80-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062578#bta-188-cas-number-314062-80-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com